1-Bromo-6-chloroimidazo[1,5-a]pyrazine is a heterocyclic compound characterized by the presence of both bromine and chlorine substituents on its imidazo and pyrazine rings. This compound falls under the category of imidazo[1,5-a]pyrazines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula for 1-bromo-6-chloroimidazo[1,5-a]pyrazine is with a molar mass of approximately 232.47 g/mol .
1-Bromo-6-chloroimidazo[1,5-a]pyrazine is synthesized through organic chemical reactions, often involving multi-step synthetic pathways that incorporate various reagents and conditions tailored to achieve the desired product. It is classified within the broader category of nitrogen-containing heterocycles, specifically imidazoles and pyrazines, which are significant in pharmaceuticals due to their bioactivity.
The synthesis of 1-bromo-6-chloroimidazo[1,5-a]pyrazine typically involves several key steps:
The molecular structure of 1-bromo-6-chloroimidazo[1,5-a]pyrazine features a fused ring system consisting of a pyrazine ring and an imidazole ring. The presence of bromine at position 1 and chlorine at position 6 contributes to its unique reactivity profile.
1-Bromo-6-chloroimidazo[1,5-a]pyrazine can participate in various chemical reactions typical for halogenated heterocycles:
These reactions are facilitated by the electron-withdrawing nature of the halogens, which can stabilize intermediates during reaction pathways.
The mechanism of action for compounds like 1-bromo-6-chloroimidazo[1,5-a]pyrazine often involves interactions with biological targets such as enzymes or receptors. For instance:
Data from related studies indicate that such compounds exhibit significant inhibitory effects on various kinases, suggesting potential therapeutic applications in cancer treatment or other diseases where these enzymes play critical roles .
The physical properties of 1-bromo-6-chloroimidazo[1,5-a]pyrazine include:
Chemical properties include its reactivity as a halogenated compound, making it suitable for further functionalization through nucleophilic or electrophilic reactions.
1-Bromo-6-chloroimidazo[1,5-a]pyrazine has potential applications in:
Research continues into optimizing synthesis methods and exploring new applications within pharmacology and materials science, reflecting the compound's versatility and importance in scientific research.
1-Bromo-6-chloroimidazo[1,5-a]pyrazine is systematically named according to IUPAC conventions for fused bicyclic heterocycles. The parent scaffold consists of an imidazole ring fused to a pyrazine ring at bonds 1 and 5, with bromine and chlorine substituents at positions 1 and 6, respectively. The standardized InChIKey (KBXCMDVFWACMSQ-UHFFFAOYSA-N
) provides a unique molecular identifier validated across chemical databases [3] . This key enables unambiguous differentiation from isomeric structures, as the stereoelectronic properties of the 1-bromo and 6-chloro substituents are orientation-specific.
The compound has a molecular formula of C₆H₃BrClN₃, with a precise monoisotopic mass of 230.91989 Da and an average molecular weight of 232.47 g/mol. Elemental composition analysis reveals:
The molecular weight is consistent across spectral characterization, with the bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) contributing to a distinctive isotopic pattern in mass spectra [3] .
While explicit crystallographic data for this specific compound was absent in the search results, related imidazo[1,5-a]pyrazine derivatives exhibit planar bicyclic frameworks with typical bond lengths of 1.33–1.38 Å for C=N bonds and 1.30 Å for C-N bonds in the imidazole ring. Halogen substituents induce minor angular deviations (<5°) from coplanarity due to steric effects [9].
NMR Predictions (DMSO-d₆):
Table 1: High-Resolution Mass Spectrometry (HRMS) Data
Adduct Type | m/z Observed | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 231.92717 | 132.7 |
[M+Na]⁺ | 253.90911 | 149.7 |
[M-H]⁻ | 229.91261 | 137.1 |
[M+NH₄]⁺ | 248.95371 | 154.8 |
Collision Cross Section (CCS) values derived from ion mobility spectrometry provide a 3D structural fingerprint, confirming a compact conformation with a cross-sectional area of 132.7 Ų for the protonated adduct [3] [9].
Regioisomeric differences significantly alter electronic distributions and reactivity:
Table 2: Isomeric Comparison of Key Derivatives
Isomer | Molecular Formula | Distinguishing Spectral Feature | InChIKey Snippet |
---|---|---|---|
1-Bromo-6-chloroimidazo[1,5-a]pyrazine | C₆H₃BrClN₃ | ¹H NMR: δ 8.85 (H-3) | KBXCMDVFWACMSQ |
1-Bromo-8-chloroimidazo[1,5-a]pyrazine | C₆H₃BrClN₃ | ¹H NMR: δ 9.10 (H-3) | OFUFGAGORVYTCB |
1-Bromo-5-chloroimidazo[1,5-a]pyrazine | C₆H₃BrClN₃ | ¹³C NMR: δ 142.1 (C-8) | Not provided |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: